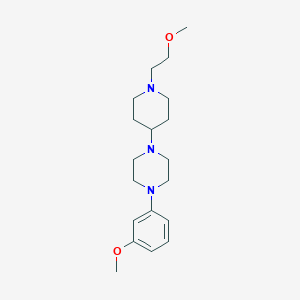

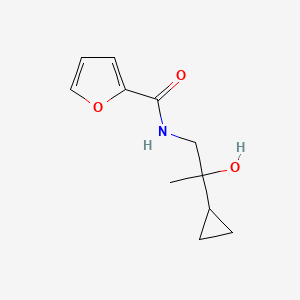

![molecular formula C5H2ClIN4 B2554846 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine CAS No. 1935196-58-9](/img/structure/B2554846.png)

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a chemical compound with the molecular formula C5H2ClIN4 . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, has been reported. The process involves scaffold hopping and computer-aided drug design . In one method, N-iodosuccinimide and hydrogen tetrafluoroborate were used in the presence of lithium hydroxide monohydrate and acetonitrile .Molecular Structure Analysis

The molecular structure of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is represented by the InChI code: 1S/C5H2ClIN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H, (H,8,9,10) .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine are not available, related pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .Physical And Chemical Properties Analysis

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a solid substance . The compound has a molecular weight of 279.9 .科学的研究の応用

Synthesis and Functionalization

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine serves as a key intermediate in the synthesis of various pyrazolo[3,4-b]pyridine derivatives. Lavecchia, Berteina‐Raboin, and Guillaumet (2004) described a route to 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation, which are obtained through copper-catalysed cyclisation and subjected to various coupling reactions under Suzuki, Heck, Stille, and Sonogashira conditions, showcasing its versatility in organic synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004). Furthermore, Chun-fang (2010) outlined a synthesis method for 3-Iodo-1H-pyrazolo[3,4-b]pyrizine from 2-cyanopyrazine, illustrating its role in generating functionalized pyrazolo derivatives through a series of cyclization, diazotization, and iodination steps (Chun-fang, 2010).

Heterocyclic Chemistry and Potential Biological Activity

The chemical framework of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is pivotal in the development of novel heterocyclic compounds with potential biological activity. Zaki et al. (2020) synthesized a series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, which were evaluated for their antimicrobial and anticancer properties, demonstrating the compound's utility in medicinal chemistry (Zaki et al., 2020). This indicates the potential of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine derivatives in the synthesis of compounds with pharmacological applications.

Safety and Hazards

The safety information for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine indicates that it should be handled with care. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

将来の方向性

The future directions for the study of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine and related compounds could involve further exploration of their potential as TRK inhibitors . This could have implications for the treatment of cancers associated with continuous activation and overexpression of TRKs .

特性

IUPAC Name |

6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJKPCMUIKHZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2N=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)

![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B2554770.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)

![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone](/img/structure/B2554778.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2554779.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2554781.png)

![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)